

Natural Sources of Tricosanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid (VLCFA) with an odd number of carbon atoms.[1][2] As a naturally occurring fatty acid, it is found in a variety of biological systems, including plants, animals, and microorganisms, and is also recognized as a human metabolite.[3] Unlike their even-chain counterparts, odd-chain fatty acids are often present in lower concentrations and their metabolism is linked to specific precursors like propionyl-CoA.[1] [2] This guide provides a comprehensive overview of the natural sources of tricosanoic acid, details the analytical methodologies for its quantification, and illustrates the key metabolic pathways associated with its synthesis.

Natural Occurrences and Quantitative Data

Tricosanoic acid is distributed across the plant and animal kingdoms, as well as in various microorganisms. While it is typically a minor component of the total fatty acid profile, certain sources contain quantifiable amounts.

Plant Sources

Tricosanoic acid has been identified in the oils of various seeds and medicinal plants.[4] It has been reported in Ocimum basilicum (basil), lavender, and thyme seeds.[5] Specific plant species where it has been detected include Solena amplexicaulis, Loranthus tanakae, and



Saussurea medusa.[3][6] Quantitative analyses have revealed its presence in several commercially available seed oils, though often in small percentages.

Animal Sources

In animals, tricosanoic acid is found in tissues and products, often originating from microbial activity in the digestive tract of ruminants.[1][2] High intake of dairy and animal products can correlate with higher levels of odd-chain fatty acids.[1] It is a known component of beeswax, where it exists as part of the free fatty acid fraction.[7][8] Additionally, it has been detected in the lipids of some freshwater fish and in the plasma and aortic tissue of rabbits.[9][10]

Microbial Sources

Various microorganisms are capable of synthesizing tricosanoic acid. It is notably one of the more common fatty acids in anaerobic rumen fungi, where its concentration can be significant. [5][11] The fungus Nigrospora sp. has also been identified as a producer.[12] Furthermore, tricosanoic acid is found in several species of wild edible mushrooms, albeit typically in trace amounts.

Data Summary: Tricosanoic Acid Content in Natural Sources

The following table summarizes the quantitative data for tricosanoic acid content as a percentage of total fatty acids in various natural sources.



Category	Source	Tricosanoic Acid (% of Total Fatty Acids)	Reference(s)
Plants	Sesame Seed (Sesamum indicum)	2.86 ± 0.03	[4]
Sunflower Seed (Helianthus annuus)	1.67 ± 0.02	[4]	
Tamarind Seed (Tamarindus indica)	1.94	[13]	_
Hempseed (Cannabis sativa)	0.17 ± 0.02	[4]	_
Basil Seed (Ocimum basilicum)	0.07	[5]	
Animals	Freshwater Fish (Barbus grypus)	1.23 ± 0.06	[9]
Microorganisms	Anaerobic Rumen Fungi (various strains)	> 4.0	[5][11]
Mushroom (Cantharellus cibarius)	0.05	[14]	_
Mushroom (Chlorophyllum rhacodes)	0.03	[14]	_
Mushroom (Rhizopogon roseolus)	0.05	[14]	

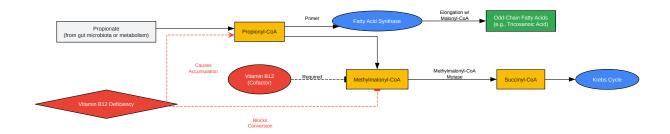
Biosynthesis of Odd-Chain Fatty Acids

The synthesis of odd-chain fatty acids like tricosanoic acid differs from that of even-chain fatty acids by its initiation molecule. Instead of using the two-carbon acetyl-CoA as a primer, the three-carbon compound propionyl-CoA is utilized.[1][2] Propionate, a precursor to propionyl-



CoA, is produced in large amounts by gut bacteria in ruminant animals, which explains the presence of odd-chain fatty acids in dairy and meat products.[1][2]

The metabolic fate of propionate is critically dependent on Vitamin B12, which is a required cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme facilitates the conversion of propionate into succinate, allowing it to enter the Krebs cycle for energy production.[1][2] A deficiency in Vitamin B12 can lead to an accumulation of propionate, which is then shunted into fatty acid synthesis, resulting in an increased production and buildup of odd-numbered fatty acids, including tricosanoic acid.[1][2] Furthermore, carnitine is essential for the oxidation of these fatty acids; a carnitine insufficiency can also contribute to their accumulation.[1][2]



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Biosynthesis pathway of odd-chain fatty acids.

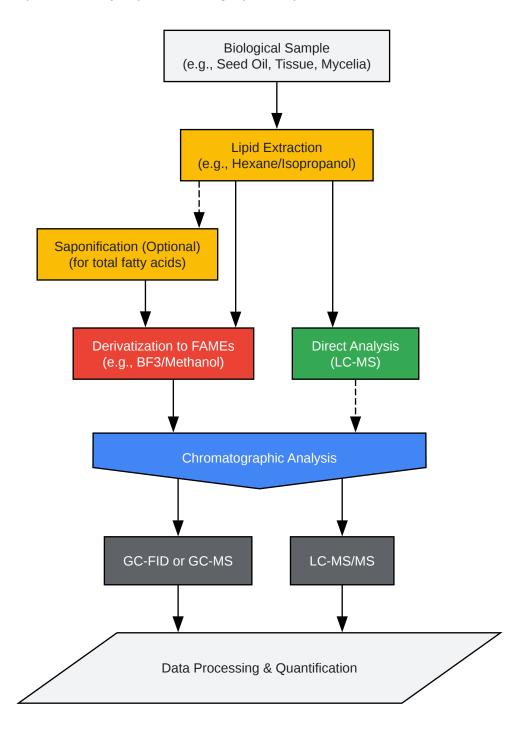
Experimental Protocols for Analysis

The accurate quantification of tricosanoic acid from biological matrices requires robust extraction and analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary methods employed.[4][15]

General Experimental Workflow



A typical workflow involves lipid extraction from the sample, derivatization of fatty acids to more volatile esters (for GC analysis), chromatographic separation, and detection.



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General workflow for fatty acid analysis.



Methodology 1: Lipid Extraction and Methylation for GC Analysis

This protocol is adapted from methodologies used for analyzing fatty acids in plant and fungal materials.[5][16]

- Sample Preparation: Weigh approximately 1 gram of the homogenized and dried biological sample into a screw-cap test tube.
- Lipid Extraction:
 - Add 5 mL of a hexane/isopropanol (3:2, v/v) solvent mixture to the sample.
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 4500 rpm for 10 minutes to separate the solid and liquid phases.
 - Carefully transfer the upper solvent layer containing the lipids to a clean test tube.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - To the extracted lipids, add 1-2 mL of a derivatizing agent, such as 14% boron trifluoride in methanol (BF3/MeOH).[16]
 - Seal the tube tightly and heat the mixture at 90-100°C for 1 hour in a heating block or sand bath.[16]
 - Cool the tube to room temperature.
- FAME Extraction:
 - Add 1 mL of water and 2 mL of hexane to the tube.
 - Vortex for 1 minute and allow the layers to separate.
 - The upper hexane layer, now containing the FAMEs, is transferred to a new vial for analysis.



- Concentrate the sample under a gentle stream of nitrogen if necessary.
- GC-MS/FID Analysis:
 - Inject 1 μL of the FAMEs extract into the GC.
 - Column: Use a polar capillary column suitable for FAME separation, such as an Omegawax or SP-2560 column.[4][16]
 - Carrier Gas: Helium.[15]
 - Temperature Program: A typical gradient might start at 90°C, ramp up to 250°C at a rate of 5°C/min, and hold for a final period.[4]
 - Detection: Use Flame Ionization Detection (FID) for quantification or Mass Spectrometry
 (MS) for identification and quantification.[17]
 - Quantification: Identify the tricosanoic acid methyl ester peak by comparing its retention time to a certified reference standard. Calculate the concentration based on the peak area relative to an internal standard (e.g., heptadecanoic acid).

Methodology 2: Direct Quantification by LC-MS/MS

This method is suitable for analyzing fatty acids without derivatization and can be applied to extracts from various biological samples.[15]

- Sample Preparation and Extraction:
 - Perform lipid extraction as described in Methodology 1 (Steps 1 & 2) or use a solid-phase extraction (SPE) protocol with a C18 cartridge to isolate the free fatty acid fraction.[15]
 - After extraction, evaporate the solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase (e.g., a mixture of acetonitrile and water).[15]
- LC-MS/MS Analysis:
 - Column: Use a C8 or C18 reversed-phase column.[15]



- Mobile Phase: A common mobile phase system consists of two solvents: (A) Ammonium hydroxide in water and (B) Acetonitrile.[15]
- Gradient: Employ a linear gradient that increases the percentage of the organic solvent (B)
 over the course of the run to elute the fatty acids.[15]
- Flow Rate: Maintain a flow rate between 0.2-0.5 mL/min.[15]
- Mass Spectrometric Detection:
 - Ionization Mode: Use positive or negative Electrospray Ionization (ESI).[15]
 - Scan Mode: For quantification, operate in Multiple Reaction Monitoring (MRM) mode.
 This involves selecting the precursor ion for tricosanoic acid and one or more of its specific product ions, which provides high selectivity and sensitivity.[15]
- Quantification: Calculate the concentration of tricosanoic acid by comparing the peak area ratio of the analyte to a suitable internal standard (e.g., a deuterated analog like C23:0d4).

Conclusion

Tricosanoic acid is a widely distributed, yet generally minor, odd-chain fatty acid. Its primary natural sources include certain plant seeds, ruminant-derived animal products, and various microorganisms, particularly anaerobic fungi. The biosynthesis of tricosanoic acid is intrinsically linked to propionate metabolism and the availability of Vitamin B12. Accurate quantification in complex biological matrices is reliably achieved through established chromatographic methods such as GC-MS, following derivatization, or by direct analysis using LC-MS/MS. This guide provides foundational data and methodologies to support further research into the biological roles and potential applications of this unique very-long-chain fatty acid.

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